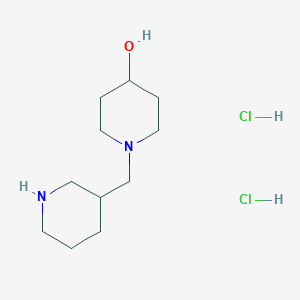

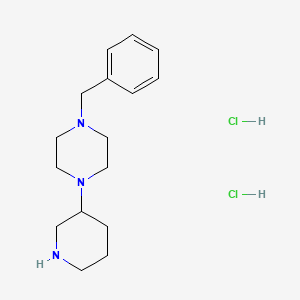

![molecular formula C13H16ClNO4S B1439974 [1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate CAS No. 1242916-13-7](/img/structure/B1439974.png)

[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate

Vue d'ensemble

Description

[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate (CBMMS) is an organic compound used in scientific research and laboratories. CBMMS is a versatile compound that can be used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. CBMMS has a wide range of applications in laboratory experiments, from synthesis of other compounds to biochemical studies.

Applications De Recherche Scientifique

Nicotinium Methane Sulfonate as a Bio-renewable Catalyst

Nicotinium methane sulfonate, derived from nicotine and methane sulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines, showcasing its potential as a bio-renewable and recyclable catalyst in organic synthesis Tamaddon & Azadi, 2018.

Methanesulfinic Acid Oxidation

Research on methanesulfinic acid reveals its reactivity with hydroxyl radicals, leading to methanesulfonic acid and other products, emphasizing the chemical's role in oxidation reactions Flyunt et al., 2001.

Amlodipine Mesylate Monohydrate Structure

The crystal structure of amlodipine mesylate monohydrate, involving methanesulfonate, highlights the significance of methanesulfonate salts in pharmaceutical compounds Butcher et al., 2006.

Methanesulfonic Acid in Organic Synthesis

Methanesulfonic acid serves as a catalyst in the oxidation of 1,4-dihydropyridines, underlining its utility in facilitating chemical transformations Niknam et al., 2006.

Methanesulfonyl Chloride in Synthesis

The use of methanesulfonyl chloride in nucleophile-promoted alkyne-iminium ion cyclizations demonstrates its role in complex organic syntheses Arnold et al., 2003.

Methanesulfonic Acid Thermodynamics

A study on the thermodynamics of methanesulfonic acid and derivatives provides insights into the energy aspects of reactions involving these compounds Guthrie & Gallant, 2000.

Methanesulfonic Acid in Linear Alkylbenzenes Production

Methanesulfonic acid's use as a catalyst for producing linear alkylbenzenes showcases its industrial application, offering an environmentally benign alkylation route Luong et al., 2004.

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-20(17,18)19-9-11-6-13(16)15(8-11)7-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLAEDGVJJJUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

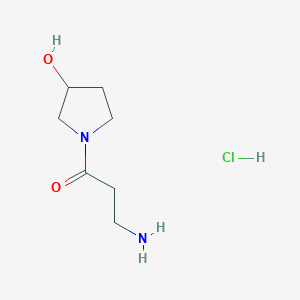

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)

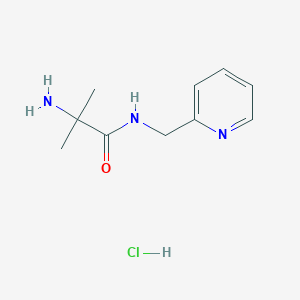

![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

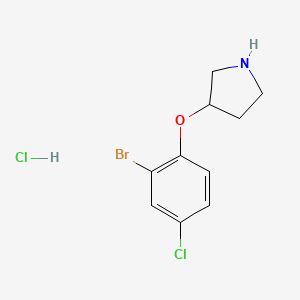

![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

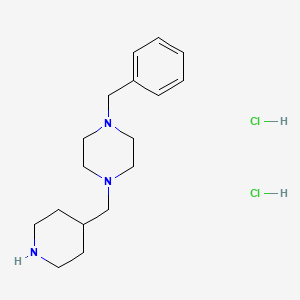

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)